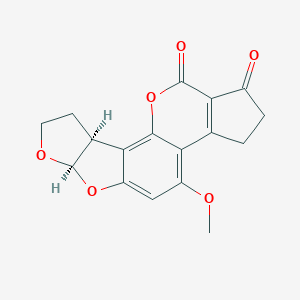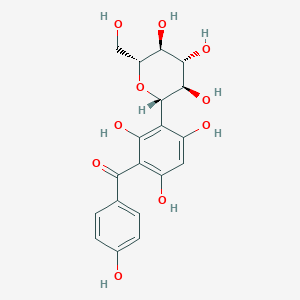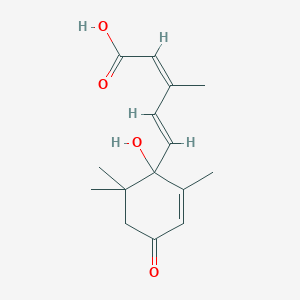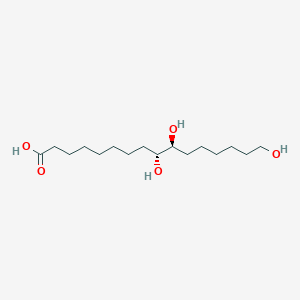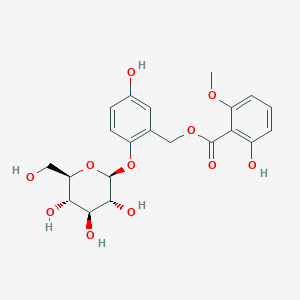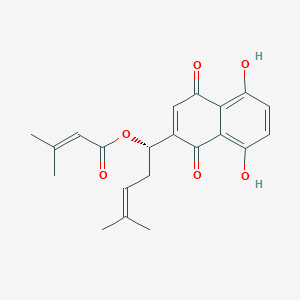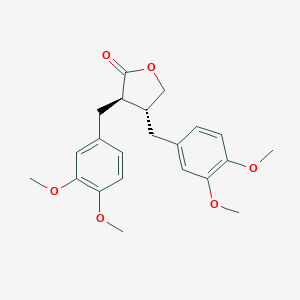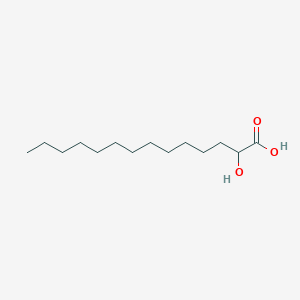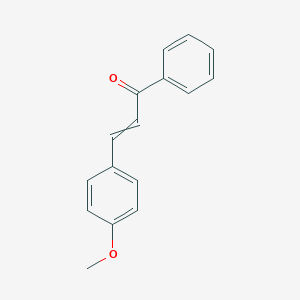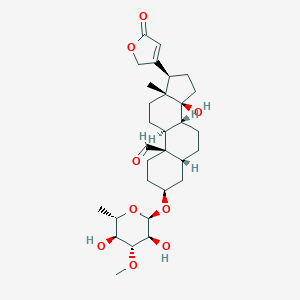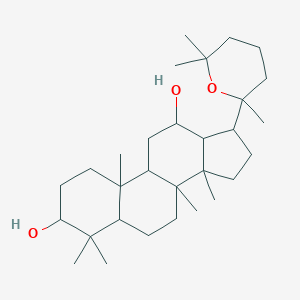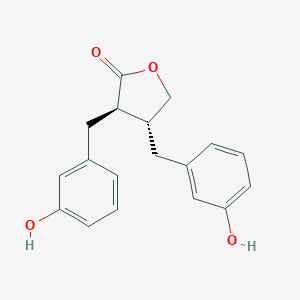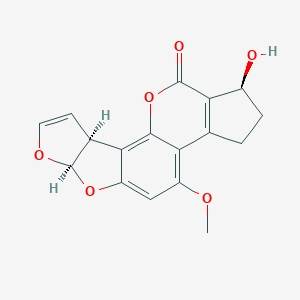
Aflatoxicol
Vue d'ensemble
Description
Aflatoxicol is a secondary metabolite produced by Aspergillus fungi, primarily Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . It belongs to a wider group of fungal toxins known as mycotoxins . Aflatoxins are some of the most toxic and dangerous to humans and animals . Exposure to aflatoxins through diet can lead to serious health complications and consequences .
Synthesis Analysis
The biosynthesis of aflatoxins is a complicated process involving a chain of reactions which are catalyzed by various enzymes encoded by genes present on the aflatoxin cluster . The genetic variations among different fungal strains can impact the final compound being produced .Molecular Structure Analysis
Aflatoxicol has a molecular formula of C17H14O6 . The electronic properties of aflatoxicol are calculated as similar to aflatoxin B1, which may explain the similar carcinogenicity and toxicity of these compounds .Chemical Reactions Analysis
Aflatoxins are biosynthesized in fungi with type II polyketide synthase in a processing starting with the generation of norsolorinic acid, followed by a series of complex post-polyketide synthase steps .Applications De Recherche Scientifique
Toxicity and Molecular Structure : Aflatoxicol (AFL) is formed through enzymatic or synthetic reduction of AFB1. Although its toxicity is lower than AFB1, both have a similar potency to form an exo-epoxide analogue that can bind to DNA. The electronic properties of aflatoxicol are similar to aflatoxin B1, explaining their similar carcinogenicity and toxicity (Karabulut, Paytakov, & Leszczynski, 2014).
Metabolic Pathways in Different Species : Aflatoxicol is identified as a major aflatoxin metabolite in the plasma of Sprague-Dawley rats, a species susceptible to aflatoxin B1-induced carcinogenesis. However, it is not detected in the plasma of mice and monkeys, which are resistant to aflatoxin B1-induced carcinogenesis. This suggests that the formation of aflatoxicol might be an indicator of species sensitivity to aflatoxin-induced carcinogenesis (Za & Hsieh, 1978).
Carcinogenicity in Rats : AFL's carcinogenicity was demonstrated in Fischer 344 rats. It is found that AFL is carcinogenic, with its diastereoisomeric mixture being about half as carcinogenic as AFB1. The conversion of AFB1 to AFL should not be considered an efficient detoxification reaction (Nixon et al., 1981).
Interaction with Other Compounds : A study on Nigella sativa (black cumin) and Syzygium aromaticum (clove) oils found that these oils, when used in rats fed an aflatoxin-contaminated diet, offered significant protection against aflatoxicosis. This indicates the potential for certain compounds to mitigate the effects of aflatoxins (Abdel-Wahhab & Aly, 2005).
Hepatocellular Carcinoma in Rainbow Trout : AFL was found to produce hepatocellular carcinoma in rainbow trout. The synergistic effects of cyclopropenoid fatty acids (CPFA) with AFL and its diastereomer significantly increased the incidences of carcinoma in trout, showing both the carcinogenicity of AFL and the synergistic effects of CPFA (Schoenhard et al., 1981).
Antimycotoxigenic Properties of Essential Oils : Essential oils from Rosmarinus officinalis and Trachyspermum copticum L. demonstrated inhibitory effects on the growth of Aspergillus parasiticus and aflatoxin production. This suggests a potential role of certain natural products in controlling aflatoxin levels (Rasooli et al., 2008).
Genotoxicity in Human Cells : AFL demonstrated genotoxic properties in human cell lines, suggesting different genotoxic mechanisms of action involving specific bioactivation pathways. Some metabolic precursors of aflatoxins showed genotoxic potential equivalent or greater than AFB1, highlighting the need for new strategies to reduce aflatoxin exposure and for human risk assessment (Theumer et al., 2018).
In Vitro Metabolism Studies : Comparative studies of aflatoxicol metabolism by liver preparations from different species, including humans, revealed variations in metabolic pathways. Human liver preparations were more active in dehydrogenating aflatoxicol to aflatoxin B1 compared to other species. This points to species-specific differences in aflatoxin metabolism (Salhab & Edwards, 1977).
Safety And Hazards
Propriétés
IUPAC Name |
(3S,7R,16S)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIWLDSPNDMZIT-IRWWLHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C([C@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxicol | |
CAS RN |
29611-03-8 | |
| Record name | (1S,6aR,9aS)-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29611-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1S-(1α,6aβ,9aβ)]-2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I1K5482V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



